molecular formula C6H9BrNaO4S B12812786 CID 68535384

CID 68535384

Katalognummer: B12812786
Molekulargewicht: 280.09 g/mol
InChI-Schlüssel: RGLMFZNDARUSAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 68535384” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 68535384” involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for inclusion complexes, which enhance the compound’s stability and solubility . The synthetic routes are designed to achieve high purity and yield, ensuring the compound’s effectiveness in various applications.

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows standardized protocols to maintain consistency and quality. The methods involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The industrial production also focuses on cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 68535384” undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as bis(2-methoxyethyl)aminosulfur trifluoride for fluorination . The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as the formation of fluorinated derivatives.

Major Products Formed: The major products formed from the reactions of compound “this compound” include fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals . These products exhibit enhanced stability and effectiveness, making them suitable for various applications.

Wissenschaftliche Forschungsanwendungen

Compound “CID 68535384” has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in treating specific diseases. In industry, it is utilized for developing new materials and improving existing products .

Wirkmechanismus

The mechanism of action of compound “CID 68535384” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes . The pathways involved in its mechanism of action are crucial for understanding its therapeutic potential and optimizing its use in various applications.

Vergleich Mit ähnlichen Verbindungen

These similar compounds share certain characteristics with “CID 68535384” but differ in their specific applications and effectiveness.

Eigenschaften

Molekularformel

C6H9BrNaO4S

Molekulargewicht

280.09 g/mol

InChI

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2

InChI-Schlüssel

RGLMFZNDARUSAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1S(=O)O)Br.O.O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.